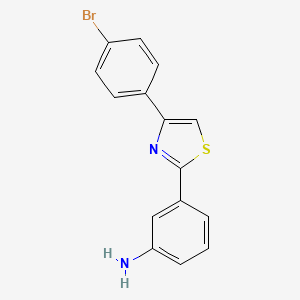

3-(4-(4-Bromophenyl)thiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

886496-25-9 |

|---|---|

Molecular Formula |

C15H11BrN2S |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C15H11BrN2S/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11/h1-9H,17H2 |

InChI Key |

YJSZFJFVTYLCMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 4 Bromophenyl Thiazol 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(4-(4-bromophenyl)thiazol-2-yl)aniline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework.

In ¹H NMR spectra of these derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.9–8.7 ppm. nih.gov A characteristic singlet is often observed for the proton on the thiazole (B1198619) ring (thiazole-H), which helps confirm the integrity of the heterocyclic core. nih.govresearchgate.net For instance, in a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives, the thiazole proton signal was consistently found as a singlet around δ 6.9-7.7 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the phenyl rings resonate in the aromatic region, typically between δ 109–151 ppm. nih.gov The carbons of the thiazole ring itself have distinct chemical shifts, with the C-S and C=N carbons appearing at approximately δ 109.6 ppm and δ 172.4 ppm, respectively. nih.gov The presence of various substituents on the aniline (B41778) or phenyl rings will cause predictable shifts in the signals of nearby carbon atoms, further aiding in detailed structural confirmation.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for a Representative this compound Derivative.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | Multiplet, ~6.9-8.7 | ~109-151 |

| Thiazole-H | Singlet, ~6.9-7.8 | ~109.6 |

| Thiazole-C (C-S) | - | ~150.3 |

| Thiazole-C (C=N) | - | ~172.4 |

| Amine (NH₂) | Singlet, ~6.9 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy has been widely used to confirm the synthesis of this compound derivatives. The spectra of these compounds show characteristic absorption bands that confirm the presence of key structural motifs. For example, the N-H stretching vibration of the primary amine group typically appears around 3438-3284 cm⁻¹. researchgate.net The aromatic C-H stretching is observed near 3113-3033 cm⁻¹. nih.govresearchgate.net The presence of the thiazole ring is confirmed by C=N stretching vibrations around 1632 cm⁻¹ and C-S stretching near 725 cm⁻¹. nih.gov The C-Br bond of the bromophenyl group gives rise to a characteristic band in the lower frequency region, around 666 cm⁻¹. nih.gov

While specific Raman spectroscopic data for this compound are not extensively published, the technique is valuable for confirming the molecular structure. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals would be expected for the C=C stretching modes of the aromatic rings and the symmetric breathing modes of the thiazole ring. researchgate.net Theoretical calculations on related 2-aminothiazole (B372263) structures show that key Raman bands corresponding to C=C and C=N stretching and C-H in-plane bending are expected between 1400 and 1600 cm⁻¹. researchgate.net

Table 2: Key Infrared (IR) Absorption Bands for Functional Groups in this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | ~3438 - 3284 |

| Aromatic C-H | Stretching | ~3113 - 3033 |

| Thiazole C=N | Stretching | ~1632 - 1657 |

| Aromatic C=C | Skeletal Stretching | ~1586 |

| C-N | Stretching | ~1265 |

| C-S | Stretching | ~725 |

| C-Br | Stretching | ~666 |

Note: Data compiled from various sources on related derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular mass, which is used to confirm the elemental composition.

The mass spectra of these compounds will prominently feature the molecular ion peak (M⁺). mdpi.com A key diagnostic feature is the isotopic pattern of bromine; since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as two peaks (M⁺ and M⁺+2) of almost equal intensity. mdpi.com This provides definitive evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways may include cleavage of the bonds linking the aryl groups to the central thiazole ring, or the fragmentation of the thiazole ring itself. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Table 3: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Thiazole Derivative.

| Derivative | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀ClN₃O₂S | 332.0216 | 332.0255 |

Note: Data for a structurally related compound used for illustrative purposes.

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction in real-time. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the disappearance of reactants and the appearance of the product can be visualized, often under UV light. researchgate.net

For rigorous purity determination and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. While detailed HPLC methods for this compound are not always explicitly published, standard reverse-phase HPLC protocols are generally applicable. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic system of the molecule absorbs strongly. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 4: General Chromatographic Conditions for Analysis of Thiazole Derivatives.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| TLC | Silica Gel GF₂₅₄ | Ethyl acetate: n-hexane; Chloroform: Toluene | Reaction Monitoring, Purity Check |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water or Methanol/Water gradients | Quantitative Purity Assessment, Purification |

Note: Conditions are generalized based on standard practices for similar aromatic heterocyclic compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 4 4 Bromophenyl Thiazol 2 Yl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These methods allow for the detailed analysis of molecular orbitals and other electronic properties that govern a compound's stability and chemical behavior.

Studies on related heterocyclic structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole and N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, have utilized DFT to elucidate these characteristics. nih.govresearchgate.net The primary focus of such analyses is often the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter. A smaller energy gap indicates that a molecule can be more easily excited, suggesting higher chemical reactivity and a greater ability for charge transfer within the molecule. nih.gov These calculations provide a theoretical basis for understanding the kinetic stability and electrical properties of the compound. For instance, DFT calculations at the B3LYP level with a 6-31G(d,p) basis set are commonly employed to determine these parameters. nih.gov

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

This table represents typical parameters investigated in DFT studies of related heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen for potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target.

While direct docking studies on 3-(4-(4-Bromophenyl)thiazol-2-yl)aniline are not extensively reported, research on structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives provides significant insights. nih.govresearchgate.net These derivatives have been docked against various protein targets to explore their potential as antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov

For example, docking studies have been performed against targets such as DNA gyrase (PDB ID: 1JIJ) for antibacterial activity, lanosterol (B1674476) 14-alpha demethylase (PDB ID: 4WMZ) for antifungal activity, and the estrogen receptor (PDB ID: 3ERT) for anticancer activity. nih.govresearchgate.netbiointerfaceresearch.com The results of these simulations are typically expressed as a docking score (in kcal/mol), which estimates the binding free energy. A more negative score indicates a stronger predicted binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which stabilize the ligand-receptor complex. nih.govresearchgate.net In one study, a derivative formed a crucial hydrogen bond with the amino acid residue Tyr36, which was suggested to be important for its antibacterial effect. nih.gov

Table 2: Example Molecular Docking Results for 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Compound Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Activity |

|---|---|---|---|---|

| Derivative p2 | DNA Gyrase (1JIJ) | -7.2 | Tyr36, Asp177 | Antibacterial nih.gov |

| Derivative p3 | DNA Gyrase (1JIJ) | -7.1 | Arg80 | Antibacterial nih.gov |

| Derivative p4 | DNA Gyrase (1JIJ) | -7.0 | Asp77 | Antibacterial nih.gov |

| Derivative p6 | Lanosterol 14-alpha demethylase (4WMZ) | -7.9 | Tyr118, Tyr132 | Antifungal nih.gov |

Data is based on studies of N-benzylidene derivatives of 4-(4-bromophenyl)-thiazol-2-amine. nih.govresearchgate.net

In Silico Prediction of Molecular Descriptors for Structure-Activity Correlation

In silico methods are used to calculate molecular descriptors that can predict the pharmacokinetic properties of a compound, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures.

Computational tools are employed to calculate physicochemical properties such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). nih.govresearchgate.net These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five. According to this rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that many of these compounds fall within the acceptable ranges defined by Lipinski's rule, suggesting they possess promising drug-like characteristics. nih.govresearchgate.net

Table 3: Predicted Molecular Descriptors for Representative Thiazole (B1198619) Derivatives

| Descriptor | Definition | Guideline (Lipinski's Rule) | Example Value (Derivative p2) | Example Value (Derivative p6) |

|---|---|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 | 389.27 | 422.31 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 | 4.12 | 4.98 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 | 1 | 1 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 | 4 | 3 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 40-130 | 99.14 | 112.56 |

Data is based on studies of N-benzylidene derivatives of 4-(4-bromophenyl)-thiazol-2-amine. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the design of more effective molecules. imist.ma

In a typical QSAR study on thiazole derivatives, a dataset of compounds with known biological activity (e.g., IC₅₀ values) is used. imist.manih.gov A wide range of molecular descriptors—categorized as topological, electronic, geometric, and physicochemical—are calculated for each compound. Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or non-linear methods like Artificial Neural Networks (ANN), are then used to build a predictive model. imist.ma

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation methods. imist.ma A successful QSAR model can provide valuable insights into the mechanism of action. For example, the model might reveal that specific electronic properties or the presence of certain functional groups are critical for high activity. This information allows medicinal chemists to prioritize the synthesis of new derivatives with an enhanced probability of success. imist.manih.gov

Table 4: Common Descriptor Classes Used in QSAR Modeling of Thiazole Analogs

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and branching. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to charge distribution and reactivity. |

| Geometric | Molecular surface area, volume | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Relates to lipophilicity and polarizability. |

This table illustrates the types of descriptors commonly employed in QSAR studies of heterocyclic compounds. imist.ma

Exploration of 3 4 4 Bromophenyl Thiazol 2 Yl Aniline in Advanced Materials Science and Sensor Technologies

Thiazole (B1198619) Derivatives in Fluorescent Materials and Organic Electronics

Thiazole and its derivatives are fundamental building blocks in the design of functional organic materials due to their distinct electronic characteristics and structural rigidity. kuey.netrsc.org The thiazole ring is an electron-deficient system, which, when incorporated into a larger conjugated molecule, can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tunability is crucial for applications in organic electronics.

Thiazole-based compounds have been successfully employed in a range of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of many thiazole derivatives make them suitable as emitters or host materials in OLEDs. kuey.nettandfonline.com Their structural planarity facilitates efficient intermolecular π–π stacking, which is essential for charge transport. rsc.org

Organic Photovoltaics (OPVs): In solar cell applications, thiazole-containing polymers and small molecules can act as either electron donor or acceptor materials, depending on the other functional groups in the molecule. kuey.netresearchgate.net

Organic Field-Effect Transistors (OFETs): The excellent charge transport properties and stability of thiazole-based semiconductors are beneficial for their use as the active channel material in OFETs. kuey.netsemanticscholar.org

The inherent fluorescence of the thiazole core is a key feature, stemming from its aromatic and conjugated nature. tandfonline.comchim.it This property can be modulated by attaching various substituents to the thiazole ring. chim.it For instance, the presence of the bromophenyl and aniline (B41778) groups in 3-(4-(4-Bromophenyl)thiazol-2-yl)aniline is expected to create a donor-π-acceptor (D-π-A) system, which often leads to interesting photophysical properties like intramolecular charge transfer (ICT), enhancing fluorescence. ijcrt.orgacs.org The bromine atom, being a heavy atom, could also induce phosphorescence through enhanced intersystem crossing.

| Property | Significance in Materials Science | Relevant Compound Features |

| Electron-Deficient Nature | Allows for tuning of HOMO/LUMO energy levels for use in organic electronics. researchgate.net | The thiazole ring acts as an acceptor unit. |

| Structural Rigidity & Planarity | Promotes efficient π–π stacking, enhancing charge mobility in OFETs and OLEDs. rsc.org | The fused ring system of the thiazole core contributes to rigidity. |

| Inherent Fluorescence | Enables applications as emitters in OLEDs and as probes in fluorescent sensors. kuey.netchim.it | The conjugated π-system of the entire molecule. |

| Tunable Photophysics | Substituents can modify absorption/emission wavelengths and quantum yields. chim.it | The aniline (donor) and bromophenyl groups influence the electronic properties. |

Design and Development of Chemosensors Utilizing Thiazole-Aniline Scaffolds

The thiazole-aniline scaffold is an excellent candidate for the development of chemosensors, particularly fluorescent sensors, which offer high sensitivity and selectivity for detecting specific analytes like metal ions. researchgate.net The design of such sensors involves integrating a recognition site (receptor) with a signaling unit (fluorophore). In the case of this compound, the aniline and thiazole nitrogen atoms can act as binding sites for metal ions, while the entire conjugated molecule serves as the fluorophore. researchgate.netresearchgate.net

The design strategy for chemosensors based on this scaffold focuses on creating a system where the binding of an analyte causes a measurable change in the photophysical properties of the molecule, such as fluorescence intensity or color. nih.gov The selection of appropriate functional groups and their positioning on the thiazole-aniline core are critical for achieving high selectivity and sensitivity towards a target analyte. nih.govnih.gov For example, modifying the aniline group or adding other chelating groups can fine-tune the sensor's affinity for specific metal ions. acs.org

Several photophysical mechanisms can be responsible for the sensing action of thiazole-aniline based chemosensors.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism where the fluorescence of a sensor is "turned on" or significantly enhanced upon binding to a metal ion. In the free ligand state, non-radiative decay processes, such as photoinduced electron transfer (PET) or C=N isomerization, can quench fluorescence. researchgate.net Upon chelation with a metal ion, the molecule's structure becomes more rigid, which inhibits these non-radiative pathways and restores fluorescence. researchgate.netscielo.br The binding of a metal ion to the nitrogen atoms of the thiazole and aniline groups in the target compound could restrict intramolecular rotations, leading to a CHEF response. scielo.brresearchgate.net

Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting parts, excitation can lead to a charge transfer from the donor to the acceptor. ijcrt.org The binding of an analyte can modulate the efficiency of this ICT process, causing a shift in the emission wavelength or a change in intensity. acs.orgscientific.net The aniline group in this compound acts as an electron donor, while the thiazole and bromophenyl moieties can act as acceptors. Metal ion coordination to the aniline nitrogen would decrease its electron-donating ability, thereby altering the ICT character and the resulting fluorescence. scientific.net

Photoinduced Electron Transfer (PET): In a PET sensor, a receptor is linked to a fluorophore. In the unbound state, an electron can transfer from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte (like a metal ion), its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored. researchgate.netscielo.br

| Mechanism | Description | Application to Thiazole-Aniline Scaffold |

| Chelation-Enhanced Fluorescence (CHEF) | Fluorescence is enhanced upon metal ion binding due to increased structural rigidity and inhibition of non-radiative decay. researchgate.netscielo.br | Metal ion coordination to the N-atoms of the thiazole and aniline groups can rigidify the structure. |

| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the charge transfer between donor (aniline) and acceptor (thiazole-phenyl) parts, altering fluorescence. ijcrt.orgscientific.net | The D-π-A nature of the molecule is sensitive to changes in electron density upon ion binding. |

| Photoinduced Electron Transfer (PET) | Analyte binding to the receptor (aniline/thiazole) inhibits the quenching of the fluorophore, turning fluorescence "on". researchgate.net | The aniline moiety can act as a PET donor, which is inhibited by protonation or metal coordination. |

Achieving high selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the ability to detect low concentrations of the analyte) are the primary goals in chemosensor design. acs.orgwisdomlib.org

Strategies for Enhancing Selectivity:

Receptor Design: The geometry and nature of the binding pocket are crucial. By carefully designing the spatial arrangement of the coordinating atoms (the thiazole and aniline nitrogens), one can create a cavity that preferentially binds ions of a specific size and charge, such as Al³⁺. researchgate.net

Functional Group Modification: Introducing specific functional groups can enhance affinity towards certain analytes. For example, adding hard donor atoms (like oxygen from hydroxyl or carboxyl groups) would favor binding to hard metal ions, while soft donor atoms (like sulfur) would favor soft metal ions. nih.gov

Controlling Reaction Conditions: Optimizing factors like pH and solvent can improve selectivity, as these can influence both the sensor's conformation and the analyte's availability. scielo.br

Strategies for Enhancing Sensitivity:

Fluorophore Optimization: Choosing a fluorophore with a high quantum yield and a large extinction coefficient can lead to a stronger fluorescence signal and thus a lower limit of detection. mdpi.comnih.gov

Signal Amplification: Utilizing mechanisms that produce a large change in signal upon analyte binding, such as "turn-on" fluorescence (e.g., CHEF or PET), often results in higher sensitivity compared to "turn-off" sensors. nih.gov

Analyte Concentrating: Designing sensor systems on surfaces or nanoparticles can help to pre-concentrate the analyte near the sensor, effectively increasing the local concentration and enhancing the detection signal. nih.gov

For the this compound scaffold, introducing substituents on the aniline ring or the phenyl ring could sterically and electronically tune the binding site, thereby enhancing selectivity for a particular metal ion. nih.gov

Coordination Chemistry of Thiazole-Aniline Ligands with Metal Centers in Materials Design

The ability of thiazole-aniline ligands to coordinate with metal centers is fundamental not only to their role in chemosensors but also in the broader field of materials design. researchgate.net The nitrogen atom of the thiazole ring and the nitrogen of the aniline group are potential donor sites for coordination with various transition metal ions. researchgate.net

This coordination can lead to the formation of:

Metal-Organic Frameworks (MOFs): By incorporating carboxylate or other linking groups onto the thiazole-aniline scaffold, it can be used as an organic linker to build porous MOFs. These materials have applications in gas storage, catalysis, and sensing. Luminescent MOFs built from thiazole-based linkers have shown promise as chemical sensors for environmental contaminants. scientificarchives.com

Coordination Polymers: These are extended structures formed by the self-assembly of metal ions and organic ligands. The resulting materials can exhibit interesting magnetic, optical, or electrical properties depending on the choice of metal and ligand.

Discrete Metal Complexes: Simple coordination complexes can be formed, which may have applications in catalysis or as phosphorescent emitters for OLEDs, especially if heavy metal ions are used.

The geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral) will depend on the coordination number of the metal ion and the denticity of the ligand. researchgate.net The electronic properties of the ligand, influenced by the electron-donating aniline and the electron-withdrawing bromophenyl group, will affect the stability and the spectroscopic properties of the resulting metal complexes.

Mechanistic Research on the Biological Interactions of 3 4 4 Bromophenyl Thiazol 2 Yl Aniline in Vitro and in Silico Perspectives

Investigations of Molecular Target Engagement and Binding Affinities

Understanding how a compound interacts with specific biological macromolecules is fundamental to defining its mechanism of action. For derivatives of the 4-(4-bromophenyl)thiazol-2-amine scaffold, research has identified several molecular targets, primarily enzymes and receptors involved in cancer progression.

Derivatives of the 4-(4-bromophenyl)thiazol-2-amine core have been evaluated as inhibitors of various enzymes crucial to cell signaling and survival, particularly protein kinases.

Kinase Inhibition : The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key targets in cancer therapy. A study on newly synthesized thiazole (B1198619) derivatives identified one compound, 4c , which blocked VEGFR-2 with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM). mdpi.com In silico studies on other analogs, such as 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, also predicted significant binding affinities toward the EGFR kinase domain, suggesting their potential as EGFR inhibitors. ijpsjournal.com

Tubulin Polymerization Inhibition : Tubulin is another critical target for anticancer agents. Molecular docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities, showed efficient binding affinity with the combretastatin A-4 binding site of tubulin (PDB ID: 5LYJ). mdpi.com The binding affinities ranged from -6.502 to -8.341 kcal/mol, indicating that this class of compounds may exert its anticancer effects by disrupting microtubule dynamics. mdpi.com

Cholinesterase Inhibition : Some thiazole derivatives have been investigated for their potential to treat neurodegenerative disorders by inhibiting cholinesterase enzymes. mdpi.com Studies on various 1,3-thiazole derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr For instance, certain thiazolyl–pyrazoline compounds were identified as highly potent inhibitors of AChE. researchgate.net

A summary of enzyme inhibition data for related thiazole derivatives is presented below.

| Compound Class | Target Enzyme | Key Result (IC₅₀ / Kᵢ) | Reference |

| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (4c) | VEGFR-2 | 0.15 µM (IC₅₀) | mdpi.com |

| Thiazolyl–pyrazoline derivatives | AChE | Nanomolar activity (Kᵢ) | researchgate.net |

| 1,3-Thiazole-piperazine derivatives | AChE | 0.011–0.27 µM (IC₅₀) | academie-sciences.fr |

| Thiazole-hydrazone derivatives | Cholinesterases | 91 µM (IC₅₀ for AChE) | mdpi.com |

The engagement with cellular receptors is a key aspect of the biological activity of these compounds. The research primarily focuses on receptors that function as enzymes, such as receptor tyrosine kinases.

EGFR and VEGFR-2 : As mentioned, EGFR and VEGFR-2 are primary targets. Molecular docking studies of certain 4-anilinoquinazoline derivatives showed effective binding with VEGFR-2, with one compound exhibiting a binding energy of -8.24 kcal/mol and an inhibition constant of 0.9 µM. Another study identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds targeting both EGFR and the enzyme SIRT2. nih.gov

Estrogen Receptor : The anticancer activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One derivative, in particular, demonstrated potent activity with an IC50 of 10.5 μM, suggesting a potential interaction with pathways related to the estrogen receptor. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Molecular Modifications with Biological Interactions

SAR studies are crucial for optimizing lead compounds by identifying the chemical features that govern their biological activity. For the 4-(4-bromophenyl)thiazol-2-amine scaffold, SAR analyses have provided valuable insights into how different substituents influence molecular recognition. nih.gov

The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on the various rings of the scaffold.

Substituents on the Phenyl Ring at Thiazole C4 : The presence of an electron-withdrawing group, such as the bromine atom in the core structure, at the para-position of the phenyl ring attached to the thiazole is associated with good antibacterial activity. nih.gov

Substituents on the 2-Amino Group : Modifications to the amine at the 2-position of the thiazole ring significantly impact activity.

In a series of Schiff bases derived from 4-(4-bromophenyl)-thiazol-2-amine, a compound with a para-hydroxyl group (-OH) on the benzylidene ring exhibited the most potent anticancer activity against the MCF7 cell line. nih.gov

In another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime (-C=NOH) moiety was found to significantly enhance antiproliferative activity against A549 lung cancer cells. nih.gov

Lipophilicity : The replacement of a chlorine atom with a more lipophilic bromine atom in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives was explored to enhance antimicrobial effects. The study noted that while increased lipophilicity can be beneficial, it might also be detrimental due to lower water solubility. mdpi.com

The following table summarizes key SAR findings.

| Scaffold Modification | Impact on Biological Activity | Reference |

| Electron-withdrawing group at para-position of C4-phenyl ring | Enhances antibacterial activity | nih.gov |

| para-Hydroxyl (-OH) group on N-benzylidene ring | Potent anticancer activity (MCF7 cells) | nih.gov |

| Oxime (-C=NOH) functionality | Significantly enhances antiproliferative activity (A549 cells) | nih.gov |

| Replacement of Cl with Br (increased lipophilicity) | Variable; can be beneficial but may reduce water solubility | mdpi.com |

Pharmacophore modeling identifies the essential structural features required for biological activity. For this class of thiazole derivatives, key pharmacophoric elements have been elucidated through SAR and computational studies.

The Thiazole Scaffold : The thiazole ring acts as a central scaffold, correctly orienting the substituent groups for interaction with the biological target. researchgate.net

The 4-(4-Bromophenyl) Group : This group is a crucial feature. The phenyl ring can engage in hydrophobic or π-π stacking interactions, while the bromine atom can form halogen bonds with the target protein, a specific type of non-covalent interaction that can enhance binding affinity. mdpi.com

The 2-Anilino Moiety : The amine linker and the attached phenyl ring are critical for activity. The amine can act as a hydrogen bond donor, while the terminal phenyl ring allows for various substitutions that can modulate potency and selectivity through steric and electronic effects. mdpi.comnih.gov

Computational Approaches to Elucidate Mechanisms of Action at the Molecular Level

In silico techniques, particularly molecular docking, are widely used to predict and analyze the binding of these compounds to their molecular targets, providing a rationale for their observed biological activities. nih.gov

Binding Mode Analysis : Docking studies have been performed on various derivatives against several protein targets. For example, the most active compounds from one study were docked into the binding pockets of bacterial and fungal proteins (PDB IDs: 1JIJ, 4WMZ) and a human cancer-related protein (PDB ID: 3ERT), showing good docking scores and interactions with key amino acid residues. nih.gov

Interaction with Kinases : Docking of thiazole derivatives into the ATP-binding site of EGFR and VEGFR-2 has revealed key interactions. These often involve hydrogen bonds with backbone residues (e.g., Met793 in EGFR) and hydrophobic interactions within the pocket. ijpsjournal.com

Interaction with Tubulin : The docking of related triazole analogs into the colchicine binding site of tubulin showed significant interactions. The binding was stabilized by hydrogen bonds with residues like Asn258 and halogen bonds, providing a molecular basis for their anti-tubulin activity. mdpi.com

The table below summarizes results from various computational studies.

| Compound Class/Derivative | Protein Target (PDB ID) | Docking Software | Key Findings (Binding Score / Interactions) | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various (1JIJ, 4WMZ, 3ERT) | Schrodinger v11.5 | Good docking scores within the binding pocket | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (5LYJ) | - | Binding affinity: -6.502 to -8.341 kcal/mol; H-bond with Asn258, halogen bonds | mdpi.com |

| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | PyRx | High docking scores compared to the standard drug erlotinib | ijpsjournal.com |

| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | - | Binding energy: -8.24 kcal/mol; Ki: 0.9 µM | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | EGFR | - | Interacts via H-bonds and hydrophobic interactions (Van der Waals, Pi-sulfur, alkyl, Pi-alkyl) | nih.gov |

Future Research Trajectories and Interdisciplinary Outlooks for 3 4 4 Bromophenyl Thiazol 2 Yl Aniline

Novel Synthetic Strategies and Green Chemistry Applications

Future research into the synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)aniline and its derivatives is increasingly leaning towards the principles of green chemistry. The traditional Hantzsch thiazole (B1198619) synthesis, a common method for creating the thiazole ring, often involves harsh reaction conditions and the use of volatile organic solvents. jpionline.org Novel synthetic strategies are therefore being explored to mitigate these environmental concerns.

One promising avenue is the use of eco-friendly catalysts and solvent systems. For instance, the use of reusable catalysts like nano-NiFe2O4 has been reported for the one-pot synthesis of thiazole scaffolds, offering high yields and catalyst reusability. nih.gov Furthermore, ultrasound-assisted synthesis has emerged as a green technique for the preparation of thiazole derivatives, often leading to shorter reaction times and improved yields. nih.govvietnamjournal.ru The application of such green methodologies to the synthesis of this compound could significantly reduce its environmental footprint.

Moreover, the development of one-pot, multi-component reactions represents a key area for future synthetic exploration. These reactions, which combine multiple synthetic steps into a single operation, improve efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. nih.gov The adaptation of such strategies for the targeted synthesis of this compound and its analogues is a critical next step.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiazole Derivatives

| Feature | Conventional Synthesis (e.g., Hantzsch) | Green Synthetic Strategies |

| Catalyst | Often requires stoichiometric amounts of reagents. | Use of reusable nanocatalysts (e.g., NiFe2O4). nih.gov |

| Solvent | Typically involves volatile organic solvents. | Water, ethanol-water mixtures, or solvent-free conditions. nih.govvietnamjournal.ru |

| Energy Input | Often requires prolonged heating. | Ultrasound or microwave irradiation for faster reactions. nih.govvietnamjournal.ru |

| Efficiency | May involve multiple steps with intermediate purification. | One-pot, multi-component reactions for higher atom economy. nih.gov |

| Environmental Impact | Higher generation of chemical waste. | Reduced waste and use of more benign reagents. vietnamjournal.ru |

Advanced Computational Modeling and Artificial Intelligence in Compound Design

The role of computational modeling in the design and development of new chemical entities is well-established. nih.gov For this compound, advanced computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting its biological activities and optimizing its structure for specific therapeutic targets. nih.govresearchgate.net Molecular docking studies have already been employed to investigate the binding modes of related 4-(4-bromophenyl)thiazol-2-amine derivatives with various biological receptors, providing insights into their potential as antimicrobial and anticancer agents. nih.govresearchgate.net

Looking ahead, the integration of artificial intelligence (AI) and machine learning (ML) algorithms will revolutionize the design of novel analogues of this compound. AI can be utilized in various stages of drug development, including target prediction, analysis of drug-target interactions, and prediction of toxicological profiles. frontiersin.org By analyzing vast datasets of chemical structures and their associated biological activities, AI models can identify novel molecular scaffolds with enhanced efficacy and reduced side effects. This data-driven approach can significantly shorten the drug discovery timeline and increase the probability of success. frontiersin.org

Table 2: Application of Computational and AI Tools in the Design of Thiazole Derivatives

| Tool/Technique | Application | Potential Impact on this compound Research |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. nih.govresearchgate.net | Elucidation of potential biological targets and mechanism of action. |

| QSAR | Relates the chemical structure of a compound to its biological activity. nih.gov | Optimization of the aniline (B41778) moiety for improved potency. |

| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties. nih.govresearchgate.net | Early identification of drug-like candidates with favorable pharmacokinetic profiles. |

| Artificial Intelligence/Machine Learning | De novo drug design, target identification, and toxicity prediction. frontiersin.org | Accelerated discovery of novel and more effective derivatives. |

Integration into Hybrid Material Systems and Nanotechnology

The unique structural features of this compound, particularly its aromatic and heterocyclic rings, suggest potential applications beyond the biomedical field. Future research should explore the integration of this compound into hybrid material systems and nanotechnology. The thiazole nucleus is known to be a part of various functional materials, and its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for novel polymers.

In the realm of nanotechnology, derivatives of this compound could be functionalized onto nanoparticles to create targeted drug delivery systems. The aniline group provides a convenient handle for chemical modification, allowing for the attachment of targeting ligands or for conjugation to nanocarriers. Such nanoformulations could enhance the solubility, stability, and bioavailability of the parent compound, leading to improved therapeutic outcomes.

Exploration of New Biological Interaction Modalities

While initial studies on derivatives of 4-(4-bromophenyl)thiazol-2-amine have focused on their antimicrobial and anticancer activities, the full spectrum of their biological interactions remains to be explored. nih.govpnrjournal.compnrjournal.com Future research should aim to uncover new biological interaction modalities for this compound. This could involve screening the compound against a wider range of biological targets, including enzymes, ion channels, and receptors implicated in various diseases.

For instance, the structural similarity of some thiazole derivatives to known inhibitors of enzymes like cholinesterase suggests a potential role in the treatment of neurodegenerative diseases. mdpi.com Furthermore, the investigation of its effects on cellular signaling pathways could reveal novel mechanisms of action and open up new therapeutic avenues. High-throughput screening and phenotypic assays will be crucial in identifying these new biological activities. The exploration of its potential as an anti-inflammatory, antiviral, or antiparasitic agent, based on the known activities of other thiazole compounds, is also a worthy pursuit. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(4-Bromophenyl)thiazol-2-yl)aniline, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via a multi-step approach:

Thiazole Ring Formation : Condense 4-bromophenyl-substituted thiourea with α-bromoacetophenone derivatives under reflux in ethanol, catalyzed by acetic acid (similar to methods in ).

Suzuki Coupling : Introduce the bromophenyl group using palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with aryl boronic acids, as seen in related thiazole-acetonitrile syntheses .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv of boronic acid), degas solvents, and monitor reaction progress via TLC. Typical yields range from 50–70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

- Aromatic protons : δ 7.2–8.1 ppm (multiplicity depends on substitution pattern).

- Thiazole protons : δ 7.5–8.0 ppm (singlet for C-H in thiazole).

- NH₂ group : δ 5.2–5.5 ppm (broad, exchangeable) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and bioactivity?

- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the thiazole ring, enhancing electrophilicity. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps using Gaussian 16) .

- Bioactivity : Compare brominated vs. non-brominated analogs in cytotoxicity assays (e.g., SRB assay ). Bromine often improves membrane permeability and target binding (e.g., tubulin inhibition in ).

Q. How can contradictory cytotoxicity data across cell lines be resolved?

- Orthogonal Assays : Combine SRB (protein content ), MTT (mitochondrial activity), and apoptosis markers (Annexin V/PI).

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines. Prioritize pathways like PI3K/AKT or oxidative stress .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or kinases. Key residues: β-tubulin’s colchicine site (Gln-134, Asp-226) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.